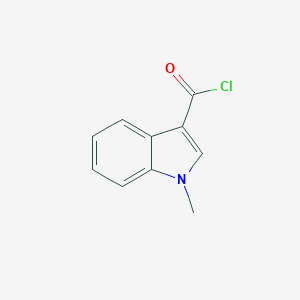

1-Methyl-1H-indole-3-carbonyl chloride

Beschreibung

Significance of Indole (B1671886) Scaffolds in Contemporary Organic Chemistry and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. ijpsr.comnih.gov This structural motif is present in a vast array of natural products, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a multitude of alkaloids. nih.govmdpi.com Its prevalence in biologically active compounds has made it a "privileged scaffold," meaning it is a molecular framework that is frequently found in potent therapeutic agents. nih.govmdpi.com

The versatility of the indole ring allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with varied pharmacological activities. mdpi.comnih.gov Researchers have successfully developed indole-based compounds with applications as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.govresearchgate.net The ability to functionalize different positions of the indole ring provides a powerful tool for fine-tuning the biological and physical properties of molecules, making it a highly attractive target in drug discovery. researchgate.netresearcher.life

Strategic Importance of Acyl Chlorides as Reactive Intermediates in Synthesis

Acyl chlorides, as derivatives of carboxylic acids, are highly valued in organic synthesis due to their enhanced reactivity. alevels.aisavemyexams.com The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. organicchemistrytutor.com This inherent reactivity makes acyl chlorides excellent acylating agents, facilitating the formation of esters, amides, and other carbonyl derivatives under mild conditions. savemyexams.comwikipedia.org

Their utility is particularly evident in reactions where the corresponding carboxylic acid would be too unreactive. savemyexams.com The conversion of a carboxylic acid to an acyl chloride is a common strategy to activate the carboxyl group for subsequent transformations. organicchemistrytutor.com This strategic use of acyl chlorides as reactive intermediates is a fundamental concept in multistep organic synthesis, allowing for the efficient construction of complex molecular architectures. pearson.com

Research Landscape and Overview of 1-Methyl-1H-indole-3-carbonyl chloride

This compound emerges as a specific and valuable building block within this chemical landscape. The methylation at the N1 position of the indole ring prevents unwanted side reactions that can occur with the acidic N-H proton of an unsubstituted indole, thereby directing subsequent reactions to the acyl chloride group. nih.gov This compound serves as a key intermediate for introducing the 1-methyl-1H-indol-3-oyl moiety into various molecular scaffolds.

The primary application of this compound is as an acylating agent. Its electrophilic carbonyl chloride group readily reacts with a wide range of nucleophiles, including alcohols, amines, and organometallic reagents. organicchemistrytutor.comwikipedia.org This reactivity allows for the synthesis of a diverse array of 1-methyl-1H-indole-3-carboxamides and esters, many of which are investigated for their potential biological activities.

Chemical Properties and Synthesis of this compound

A comprehensive understanding of this compound necessitates an examination of its fundamental chemical properties and the methods employed for its synthesis.

Chemical Identity and Physical Properties

This compound is a solid organic compound with the chemical formula C₁₀H₈ClNO. nih.gov Below is a table summarizing its key identifiers and computed physical properties.

| Property | Value |

| IUPAC Name | 1-methylindole-3-carbonyl chloride |

| CAS Number | 126921-19-5 |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| XLogP3 | 2.8 |

| Exact Mass | 193.0294416 Da |

Data sourced from PubChem. nih.gov

Synthesis of this compound

The synthesis of this compound typically starts from the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid. The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis. This is commonly achieved by treating the carboxylic acid with a chlorinating agent.

Common reagents for this conversion include:

Thionyl chloride (SOCl₂)

Oxalyl chloride ((COCl)₂)

Phosphorus pentachloride (PCl₅) savemyexams.com

The reaction with thionyl chloride is often favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. organicchemistrytutor.com

Reactions and Applications in Organic Synthesis

The high reactivity of this compound makes it a versatile reagent for a variety of organic transformations, primarily nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution Reactions

The core reactivity of this compound is centered around the electrophilic carbonyl carbon. This allows for a range of nucleophiles to attack, leading to the substitution of the chloride leaving group.

Formation of Amides: Reaction with primary or secondary amines yields the corresponding N-substituted 1-methyl-1H-indole-3-carboxamides. This is a widely used method for constructing the amide bond, which is a key structural feature in many biologically active molecules. pearson.com A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the HCl byproduct. organicchemistrytutor.com

Formation of Esters: Treatment with alcohols in the presence of a base leads to the formation of 1-methyl-1H-indole-3-carboxylates. This esterification reaction is generally more efficient than the direct reaction of the carboxylic acid with an alcohol. savemyexams.com

Friedel-Crafts Acylation: this compound can be used as an acylating agent in Friedel-Crafts reactions to introduce the 1-methylindol-3-oyl group onto an aromatic ring. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Spectroscopic Data

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methylindole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-12-6-8(10(11)13)7-4-2-3-5-9(7)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCDFXFLLOVQTLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80568739 | |

| Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126921-19-5 | |

| Record name | 1-Methyl-1H-indole-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80568739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Strategies for 1 Methyl 1h Indole 3 Carbonyl Chloride

Classical and Contemporary Synthetic Routes

The principal pathway to obtaining 1-Methyl-1H-indole-3-carbonyl chloride is the activation of 1-Methyl-1H-indole-3-carboxylic acid. This transformation is typically accomplished using a variety of chlorinating agents.

Conversion of 1-Methyl-1H-indole-3-carboxylic Acid to the Corresponding Acyl Chloride.benchchem.com

The direct conversion of the carboxylic acid to the acyl chloride is the most common and efficient synthetic strategy. This is typically achieved by treating the acid with a suitable chlorinating agent.

Oxalyl chloride is a widely used reagent for this conversion due to its mild reaction conditions and the formation of gaseous byproducts that are easily removed. chemicalbook.comlibretexts.org In a typical procedure, 1-Methyl-1H-indole-3-carboxylic acid is treated with oxalyl chloride, often in a solvent like dichloromethane (B109758) (DCM), at a controlled temperature, such as 0°C, before being allowed to warm to room temperature. This method is favored for substrates that may be sensitive to more acidic conditions. chemicalbook.com The use of oxalyl chloride generally results in high yields, often in the range of 80-85%, with relatively short reaction times.

A representative procedure involves stirring the carboxylic acid (10 mmol) with oxalyl chloride (12 mmol) in dichloromethane at 0°C for one hour, followed by warming to room temperature.

Thionyl chloride (SOCl₂) is another effective and commonly employed reagent for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of thionyl chloride, often at reflux. orgsyn.orgresearchgate.net The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the resulting acyl chloride. masterorganicchemistry.com

In some procedures, the reaction is carried out in a solvent like N,N-dimethylformamide (DMF). acs.org However, it is important to note that heating certain methyl-substituted heteroaromatic compounds with thionyl chloride can sometimes lead to chlorination of the methyl group. researchgate.net

Phosphorus oxychloride (POCl₃) serves as another viable, albeit less common, chlorinating agent for the conversion of carboxylic acids to their corresponding acyl chlorides. nih.govresearchgate.net This reagent is particularly useful in specific synthetic contexts, such as in the Vilsmeier-Haack reaction for the formylation of indoles, where it is used in conjunction with DMF. google.comorgsyn.org The reaction conditions for using POCl₃ can vary, but it often requires heating. google.com

While effective, the use of phosphorus-based reagents may require more rigorous purification to remove phosphorus-containing byproducts. rsc.org

Catalytic Approaches and Reaction Condition Optimization

To enhance the efficiency and mildness of the chlorination reactions, catalytic approaches and careful optimization of reaction conditions are often employed.

N,N-Dimethylformamide (DMF) plays a crucial dual role in the synthesis of acyl chlorides. It can function as both a solvent and a catalyst. nih.govwebsite-files.com When used in catalytic amounts with chlorinating agents like oxalyl chloride or thionyl chloride, DMF facilitates the formation of a Vilsmeier reagent in situ, which is a highly effective acylating agent. nih.govsciencemadness.org

For instance, a typical procedure involves treating the carboxylic acid with oxalyl chloride and a catalytic amount of DMF in a solvent like methylene (B1212753) chloride. This catalytic system often allows the reaction to proceed under milder conditions and with improved yields. unimi.it The versatility of DMF also extends to its ability to act as a reagent in certain reactions, such as providing a one-carbon source in specific three-component reactions. rsc.org

| Reagent | Typical Conditions | Yield (%) | Notes |

| Oxalyl Chloride | DCM, 0°C to rt, 1 hr | 80-85 | Milder conditions, suitable for acid-sensitive substrates. |

| Thionyl Chloride | Reflux | Variable | Gaseous byproducts simplify workup. orgsyn.org |

| Phosphorus Oxychloride | Heating | Variable | Can be used in Vilsmeier-Haack type reactions. nih.govgoogle.com |

Solvent Effects on Reaction Yield and Selectivity

The conversion of 1-methyl-1H-indole-3-carboxylic acid to its corresponding acyl chloride is a critical step where the choice of solvent plays a pivotal role in determining the reaction's success. The solvent must be inert to the highly reactive chlorinating agents, such as thionyl chloride or oxalyl chloride, and the acyl chloride product. The selection influences reactant solubility, reaction temperature, and the ease of byproduct removal.

Commonly employed solvents are non-protic and halogenated, such as dichloromethane (DCM) and 1,2-dichloroethane (B1671644) (DCE), or nitriles like acetonitrile (B52724) (MeCN). acs.org The use of oxalyl chloride in acetonitrile, often with a catalytic amount of N,N-dimethylformamide (DMF), is a typical lab-scale and industrial method. acs.org This system is effective, but the choice can be fine-tuned to optimize yield and purity.

The primary role of the solvent is to facilitate the interaction between the carboxylic acid and the chlorinating agent. Inadequate solubility can lead to slow or incomplete reactions. The boiling point of the solvent also dictates the accessible temperature range for the reaction. For instance, using a higher boiling solvent might accelerate the reaction but could also lead to the degradation of sensitive indole (B1671886) rings.

Furthermore, the solvent choice impacts the work-up procedure. Volatile solvents like DCM are easily removed under reduced pressure. The byproducts of the chlorination reaction (SO₂, HCl, CO, CO₂) are gases, and their removal from the reaction mixture is facilitated by the solvent system, which can influence the final purity of the this compound. In some processes, particularly those involving solvent-free or neat conditions, the reaction proceeds by heating a mixture of reactants, which can be advantageous in reducing solvent waste, a key principle of green chemistry. beilstein-journals.orgresearchgate.net

Table 1: Impact of Reagent and Solvent Systems on Acyl Chloride Formation

| Chlorinating Agent | Typical Solvent(s) | Key Byproducts | General Yield Range | Considerations |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | 1,2-Dichloroethane (DCE), Toluene | SO₂, HCl | 85-90% | Byproducts are gaseous and acidic, requiring scrubbing. |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), Acetonitrile (MeCN) | CO, CO₂, HCl | 80-85% | Often requires a DMF catalyst; byproducts are all gaseous. acs.org |

Advanced Manufacturing Techniques and Scalability Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a shift towards advanced manufacturing techniques that prioritize safety, cost-effectiveness, robustness, and scalability.

Industrial-Scale Production and Continuous Flow Reactor Methodologies

Large-scale synthesis in traditional batch reactors presents challenges, including managing the high exothermicity of the chlorination reaction and ensuring consistent product quality across large volumes. acs.org To address these issues, continuous flow chemistry has emerged as a superior alternative. nih.govrsc.org

Continuous flow reactors, such as Plug Flow Reactors (PFR) or Continuous Stirred Tank Reactors (CSTR), offer significant advantages. acs.org In a flow setup, small volumes of reactants are continuously mixed and reacted in a temperature-controlled channel or series of reactors. This methodology provides exceptional heat transfer, mitigating the risk of thermal runaways associated with exothermic reactions on a large scale. acs.orgrsc.org For instance, a patented process utilizes a tubular reactor for the initial methylation step and a falling-film evaporator for the subsequent acyl chloride formation, which allows for rapid removal of gaseous byproducts like SO₂ and HCl, leading to an isolated yield of over 90%.

The development of a CSTR process for a similar synthesis on a >400 kg scale demonstrated much more robust and scalable production compared to a batch process, with better control over impurities. acs.org The ability to operate at steady-state ensures consistent product quality and simplifies process automation and control.

Table 2: Comparison of Batch vs. Continuous Flow Processing

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Poor; risk of hotspots and thermal runaway. | Excellent; high surface-area-to-volume ratio. acs.orgrsc.org |

| Safety | Higher risk due to large volumes of reagents. | Inherently safer; small reaction volumes at any given time. rsc.org |

| Scalability | Complex; requires re-optimization of conditions. | Simpler; achieved by running the system for a longer duration. nih.gov |

| Product Consistency | Potential for batch-to-batch variability. | High consistency and better impurity control. acs.org |

| Byproduct Removal | Can be slow, affecting equilibrium and purity. | Efficient; can incorporate in-line separation/purification. |

Sustainable Synthetic Practices and Green Chemistry Principles

Modern chemical manufacturing places a strong emphasis on sustainability and the principles of green chemistry. The synthesis of this compound is being re-evaluated through this lens to minimize environmental impact.

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Continuous, one-pot methods that avoid the isolation of intermediates contribute positively to atom economy. rsc.org

Use of Safer Solvents and Reagents: This involves replacing hazardous solvents with more benign alternatives, such as ethanol (B145695) where possible, or moving towards solvent-free reactions. researchgate.netresearchgate.net When converting the carboxylic acid, the choice between thionyl chloride and oxalyl chloride can be seen from a green perspective; while both are hazardous, the byproducts of oxalyl chloride (CO, CO₂) are arguably less environmentally problematic than the sulfur dioxide (SO₂) from thionyl chloride.

Waste Reduction and Recycling: Industrial processes are being designed to minimize waste. For example, SO₂ generated from reactions using thionyl chloride can be scrubbed and converted into sulfuric acid, turning a waste product into a useful chemical.

Energy Efficiency: Flow reactors are often more energy-efficient than large batch reactors, as they require less energy to heat or cool the small reaction volumes. rsc.org

Catalysis: The use of catalytic amounts of reagents, such as DMF in the reaction with oxalyl chloride, is preferable to stoichiometric amounts of activating agents. acs.org

Chemical Reactivity Profile and Mechanistic Insights of 1 Methyl 1h Indole 3 Carbonyl Chloride

Intrinsic Electrophilicity of the 1-Methyl-1H-indole-3-carbonyl Chloride Moiety

The notable reactivity of this compound originates from the highly electrophilic nature of the carbonyl carbon within the acyl chloride group (-COCl) attached to the C3 position of the indole (B1671886) ring. This electrophilicity is a consequence of the significant polarization of the carbon-oxygen double bond and the inductive effect of the electronegative chlorine atom. Both the oxygen and chlorine atoms strongly withdraw electron density from the carbonyl carbon, rendering it electron-deficient and a prime target for attack by various nucleophiles. youtube.com

Nucleophilic Acyl Substitution (NAS) Pathways

The principal reaction pathway for this compound is nucleophilic acyl substitution (NAS). masterorganicchemistry.com This class of reactions involves the replacement of the chloride, a good leaving group, with a nucleophile. The general mechanism proceeds through a two-step addition-elimination sequence. Initially, the nucleophile attacks the electrophilic carbonyl carbon, breaking the pi bond of the C=O group and forming a transient tetrahedral intermediate. libretexts.orgnih.gov Subsequently, the carbonyl double bond is reformed, accompanied by the expulsion of the chloride ion. libretexts.org This process efficiently transfers the 1-methyl-1H-indole-3-carbonyl moiety to the nucleophile.

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. Acyl chlorides like this compound are among the most reactive in this series due to the excellent leaving group ability of the chloride ion. libretexts.org

Esterification Reactions and Synthesis of 1-Methyl-1H-indole-3-carboxylates

This compound readily undergoes esterification when treated with alcohols or phenols in a reaction often termed alcoholysis. libretexts.org This nucleophilic acyl substitution reaction is a highly effective method for preparing 1-methyl-1H-indole-3-carboxylates.

The mechanism is analogous to amidation, where the oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride ion results in the formation of the ester. To drive the reaction to completion and neutralize the HCl byproduct, a weak, non-nucleophilic base like pyridine (B92270) is commonly added to the reaction mixture.

Table 2: Examples of Esterification Reactions

| Alcohol | Product |

|---|---|

| Methanol (CH₃OH) | Methyl 1-methyl-1H-indole-3-carboxylate |

| Ethanol (B145695) (CH₃CH₂OH) | Ethyl 1-methyl-1H-indole-3-carboxylate |

Hydrolytic Stability and Carboxylic Acid Regeneration

In the presence of water, this compound undergoes hydrolysis to regenerate the corresponding carboxylic acid, 1-methyl-1H-indole-3-carboxylic acid. This reaction is another example of nucleophilic acyl substitution, with water acting as the nucleophile. libretexts.org

The reaction proceeds via the addition of a water molecule to the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of hydrogen chloride. Due to their high reactivity, acyl chlorides are typically sensitive to moisture and are handled under anhydrous conditions to prevent unwanted hydrolysis. The resulting 1-methyl-1H-indole-3-carboxylic acid is a stable compound. The reverse reaction, converting the carboxylic acid back to the acyl chloride, is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org

Redox Transformations Involving the Indole System

The indole nucleus, while aromatic, can participate in redox reactions under specific conditions. However, transformations typically target substituents on the ring or the heterocyclic ring itself rather than the acyl chloride moiety directly under redox conditions. For instance, amide derivatives formed from this compound can be reduced. The use of powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide functionality to an amine, yielding a 1-methyl-3-(aminomethyl)-1H-indole derivative. libretexts.org

The indole ring itself can exhibit redox activity. For example, certain indole derivatives can undergo oxidation. While specific studies on the direct redox transformation of the this compound indole system are not extensively detailed in the provided context, it is known that indole rings can be susceptible to oxidation, potentially leading to the formation of oxindoles or other oxidized products, depending on the reaction conditions and the nature of the substituents. acs.org Conversely, reduction of the indole ring is also possible, though it typically requires harsh conditions, such as catalytic hydrogenation, which would likely also reduce the acyl chloride group. A study on the reduction of nitroarenes using iron powder and water demonstrates a method for selective reduction in the presence of other functional groups, suggesting that selective transformations involving the indole system might be achievable under specific mechanochemical conditions. rsc.org

Comparative Reactivity Studies with Structurally Analogous Indole Acyl Halides

The reactivity of this compound can be better understood through comparison with its structural analogs. Variations in the substituent at the N1 position or on the benzene (B151609) ring of the indole nucleus, or even changes to the core heterocyclic structure, can significantly influence the compound's chemical properties.

For example, comparing this compound with its N-unsubstituted counterpart, 1H-indole-3-carbonyl chloride, reveals differences in solubility and reactivity due to the presence of the acidic N-H proton in the latter. nih.gov The N-methyl group in this compound enhances its stability and solubility in many organic solvents.

Introducing electron-donating or electron-withdrawing groups onto the indole ring also modulates reactivity. A 1-methoxy substituent, for instance, is noted to decrease the reactivity of the acyl chloride due to its electron-donating nature. Conversely, an electron-withdrawing group like a nitro group would be expected to increase the electrophilicity of the carbonyl carbon.

When compared to acyl chlorides of other heterocyclic systems, such as 1-methyl-1H-indazole-3-carbonyl chloride, differences in properties like solubility and polarity become apparent. Indole-based acyl chlorides generally show better solubility in common organic solvents, whereas the indazole analogs tend to be more polar.

Table 3: Comparison with Structurally Related Compounds

| Compound Name | Molecular Formula | Key Structural Differences | Impact on Properties |

|---|---|---|---|

| This compound | C₁₀H₈ClNO | N-methylated indole core. | Versatile acylation reagent with enhanced stability. |

| 1H-Indole-3-carbonyl chloride | C₉H₆ClNO | Unsubstituted indole N-H. | Possesses an acidic proton, affecting solubility and reactivity. nih.gov |

| 1-Methoxy-1H-indole-3-carbonyl chloride | C₁₀H₈ClNO₂ | Electron-donating 1-methoxy group. | Less reactive compared to the 1-methyl analog. |

| 2-Chloro-1-methyl-1H-indole-3-carbonyl chloride | C₁₀H₇Cl₂NO | Additional chloro group at C2. | Enhanced electrophilicity at the carbonyl carbon. |

Impact of N-Methyl Substitution on Indole Ring Reactivity

The substitution of the acidic proton on the indole nitrogen with a methyl group has a profound electronic and steric impact on the reactivity of the entire heterocyclic system. This N-methylation fundamentally alters the chemical behavior of the indole ring compared to its unsubstituted counterpart.

One of the most significant effects of N-methylation is the elimination of the N-H proton's acidity. In unsubstituted indoles, the presence of this acidic proton can complicate reactions, particularly those involving strong bases or organometallic reagents which would preferentially deprotonate the nitrogen. bhu.ac.in By replacing the proton with a methyl group, this pathway is blocked, thus directing reactivity towards other positions on the ring. This is crucial for reactions like C-metallation, which can only be effectively achieved in the absence of the more acidic N-hydrogen. bhu.ac.in

Studies comparing the reaction of N-methylindole with indole in certain contexts, such as Friedel-Crafts hydroxyalkylation, have shown that the methyl group can hinder the formation of specific reaction intermediates. unito.it For instance, the absence of the N-H proton prevents the formation of a hydrogen-bonded intermediate which can act as a catalyst and accelerate the reaction in unsubstituted indoles. unito.it

Table 1: Effects of N-Methyl Substitution on Indole Reactivity

| Feature | 1H-Indole | 1-Methyl-1H-indole | Impact of N-Methylation |

| N-H Acidity | Present; pKa ~17 | Absent | Eliminates side reactions with bases; allows for C-metallation. bhu.ac.in |

| Ring Electron Density | High | Higher | Increased nucleophilicity of the ring system. |

| Reaction Intermediates | Can form hydrogen-bonded intermediates. unito.it | Cannot form N-H hydrogen-bonded intermediates. | Can lead to different reaction rates and mechanisms. unito.it |

| Reactivity with Electrophiles | Highly reactive at C3. nih.gov | Generally more reactive at C3. | The electron-donating methyl group enhances reactivity. |

Contrast with 1H-Indole-3-carbonyl chloride

The presence versus absence of the N-methyl group creates significant differences in the reactivity profiles of this compound and 1H-Indole-3-carbonyl chloride. While both are effective acylating agents, the N-H proton in the latter introduces alternative reaction pathways and considerations.

The most prominent difference lies in the acidity of the N-H proton of 1H-Indole-3-carbonyl chloride. nih.gov In the presence of a base, this proton can be abstracted, forming an indolide anion. This can lead to N-acylation or other side reactions, potentially competing with the desired C3-carbonyl chemistry. This compound is free from this complication, offering cleaner reactions in many instances.

The electronic properties also differ. The N-H group in 1H-indole can participate in hydrogen bonding, both as a donor and an acceptor, which can influence solubility, crystal packing, and interaction with solvents or other reagents. unito.it As observed in solid-state reactions, this ability to form hydrogen bonds can stabilize transition states and accelerate reactions, a pathway unavailable to the N-methylated version. unito.it This suggests that under certain conditions, the reaction of 1H-Indole-3-carbonyl chloride with a nucleophile could be faster than its N-methylated analog.

Table 2: Comparative Profile of Indole-3-carbonyl Chlorides

| Property | This compound | 1H-Indole-3-carbonyl chloride |

| Molecular Formula | C₁₀H₈ClNO nih.gov | C₉H₆ClNO nih.gov |

| Molecular Weight | 193.63 g/mol nih.gov | 179.60 g/mol nih.gov |

| N-H Acidity | Absent | Present nih.gov |

| Potential Side Reactions | Generally fewer; focused on the acyl chloride. | N-deprotonation, N-acylation in the presence of base. |

| Intermediate Stabilization | Cannot form N-H hydrogen-bonded intermediates. unito.it | Can form hydrogen-bonded intermediates, potentially accelerating reactions. unito.it |

| Primary Function | Acylating agent. | Acylating agent. |

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The mechanisms of reactions involving this compound are investigated through a combination of kinetic analyses and spectroscopic methods to identify intermediates and transition states.

Spectroscopic techniques are crucial for characterizing the reactants, products, and any observable intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. In a mechanistic study comparing the solid-state reaction of N-methylindole (1B) and indole (1A) with 4-nitrobenzaldehyde, solid-state NMR was used to observe the reaction progress. It successfully identified the hydroxylic intermediate species (1-methyl-1H-indol-3-yl)(4-nitrophenyl)methanol (3B) in the melt phase, providing direct evidence for the reaction pathway. unito.it The study concluded that the methyl group's presence prevented the formation of a specific hydrogen-bonded intermediate that was observed with unsubstituted indole, thereby detailing the mechanistic difference. unito.it

Infrared (IR) spectroscopy is used to monitor the functional groups involved in the reaction. For the acylation reaction of a nucleophile with this compound, one would expect to see the disappearance of the characteristic C=O stretching band of the acyl chloride (typically at a high frequency) and the appearance of a new carbonyl band (e.g., for an amide or ester) at a lower frequency. For example, the related methyl 1-methyl-1H-indole-3-carboxylate shows a strong C=O stretch at 1704 cm⁻¹. researchgate.net

Mass Spectrometry (MS) is used to confirm the molecular weights of products and intermediates, helping to piece together the reaction pathway.

Kinetic studies provide information on reaction rates, orders, and the influence of various factors like concentration and temperature, which helps in postulating a plausible mechanism. By systematically varying the concentration of the nucleophile and the acyl chloride, the order of the reaction with respect to each component can be determined. Such studies, while not found specifically for this compound in the provided context, are standard practice. For instance, kinetic analysis of related cobalt carbonyl complexes involved plotting the natural log of the reactant concentration versus time to establish first-order kinetics. nii.ac.jp A similar approach could be applied to acylation reactions to understand if the reaction proceeds through a direct nucleophilic attack or involves the formation of a stable intermediate in a rate-determining step.

Table 3: Spectroscopic Data for Related Indole Structures

| Compound | Spectroscopic Method | Key Observation | Reference |

| (1-methyl-1H-indol-3-yl)(4-nitrophenyl)methanol | Solid-State NMR | Intermediate observed with a representative resonance at 39.8 ppm. | unito.it |

| Methyl 1-methyl-1H-indole-3-carboxylate | IR Spectroscopy | Carbonyl (C=O) stretching band at 1704 cm⁻¹. | researchgate.net |

| Indole-3-carboxaldehyde | ¹³C-NMR | Carbonyl carbon shift near δC 190 ppm. | |

| Indole-3-carbinol (B1674136) | FT-IR / FT-Raman | Detailed vibrational analysis performed to confirm structure. | tsijournals.com |

Derivatization Chemistry and Applications in Contemporary Organic Synthesis Utilizing 1 Methyl 1h Indole 3 Carbonyl Chloride

1-Methyl-1H-indole-3-carbonyl chloride as a Versatile Synthetic Building Block

This compound is a highly reactive derivative of 1-methyl-1H-indole-3-carboxylic acid, making it a valuable reagent in organic synthesis. The presence of the acyl chloride functional group allows for facile reactions with a wide array of nucleophiles, positioning it as a key intermediate for the introduction of the 1-methyl-1H-indole-3-carbonyl moiety into more complex molecular architectures. This reactivity is central to its utility as a versatile building block in the construction of diverse, biologically relevant compounds.

Strategic Incorporation of 1-Methyl-1H-indole Moieties into Complex Molecules

The strategic incorporation of the 1-methyl-1H-indole framework into larger molecules is a common objective in medicinal chemistry, as this structural unit is a key component of many natural products and pharmaceuticals. This compound serves as an efficient tool for this purpose. Its reaction with various nucleophiles, such as amines, alcohols, and carbanions, leads to the formation of amides, esters, and ketones, respectively. This allows for the covalent linkage of the indole (B1671886) unit to other molecular scaffolds, enabling the exploration of new chemical space and the development of novel compounds with potential therapeutic applications. The ability to readily form stable amide bonds is particularly significant, as this linkage is prevalent in many biologically active molecules.

Synthesis of Indole-Fused Heterocyclic Scaffolds

The reactivity of this compound also extends to its use in the synthesis of more complex, fused heterocyclic systems. By carefully selecting reaction partners and conditions, chemists can orchestrate cyclization reactions that lead to the formation of novel polycyclic structures containing the indole nucleus.

Preparation of Indolo[2,3-a]pyrimido[5,4-c]carbazole Derivatives

While direct synthesis routes starting from this compound are not extensively documented, its role as a precursor can be envisioned in multi-step synthetic sequences. A plausible strategy would involve the initial acylation of a suitable amino-substituted carbazole or a related precursor. The resulting amide could then be subjected to cyclization conditions to construct the pyrimidine ring, ultimately leading to the desired Indolo[2,3-a]pyrimido[5,4-c]carbazole framework. A range of 5,6-bisindole and 5-indole-6-(7-azaindole)pyrimidinones have been synthesized through a β-keto ester intermediate, followed by cyclization, with photocyclization being an optimized route yielding these new classes of indolocarbazoles. researchgate.netnih.gov

Construction of Novel Pyrazole Derivatives Featuring the Indole Nucleus

The synthesis of pyrazole derivatives incorporating an indole nucleus can be achieved through various synthetic methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this context, this compound can be utilized to prepare a key β-keto ester or a related 1,3-dicarbonyl intermediate. Reaction of this intermediate with a substituted hydrazine would then lead to the formation of the pyrazole ring attached to the 1-methyl-1H-indole moiety at the 3-position. The versatility of this approach allows for the introduction of various substituents on both the pyrazole and indole rings, facilitating the creation of diverse libraries of compounds for biological screening.

| Starting Material | Reagent | Product |

| This compound | Diethyl malonate, Magnesium ethoxide | Diethyl 2-(1-methyl-1H-indole-3-carbonyl)malonate |

| Diethyl 2-(1-methyl-1H-indole-3-carbonyl)malonate | Hydrazine hydrate | Ethyl 5-hydroxy-3-(1-methyl-1H-indol-3-yl)-1H-pyrazole-4-carboxylate |

Synthesis of Indole-Carbohydrazide Linked Hybrid Systems

Indole-carbohydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds and have shown a range of biological activities. The most direct method for the synthesis of 1-Methyl-1H-indole-3-carbohydrazide is the reaction of this compound with hydrazine hydrate. synhet.combiosynth.comsigmaaldrich.comscbt.com This reaction is typically rapid and high-yielding, providing the carbohydrazide which can then be used in subsequent reactions to form more complex hybrid systems. For instance, condensation of the carbohydrazide with aldehydes or ketones yields the corresponding hydrazones, which can be further cyclized to afford pyrazoles, oxadiazoles, or other heterocyclic systems. This modular approach allows for the facile synthesis of a wide variety of indole-based hybrid molecules. nih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Hydrazine hydrate | 1-Methyl-1H-indole-3-carbohydrazide |

| 1-Methyl-1H-indole-3-carbohydrazide | Benzaldehyde | N'-Benzylidene-1-methyl-1H-indole-3-carbohydrazide |

Rational Design and Synthesis of Advanced Indole Derivatives

The rational design of advanced indole derivatives often involves a deep understanding of structure-activity relationships (SAR). This compound is an ideal starting point for SAR studies due to its ability to be easily derivatized. By reacting it with a diverse range of amines, a library of amides can be generated. The biological activity of these amides can then be screened, and the results can be used to build a model of the structural features required for a desired biological effect. This iterative process of design, synthesis, and testing allows for the optimization of lead compounds and the development of more potent and selective therapeutic agents. The straightforward nature of the acylation reaction using this compound facilitates the rapid synthesis of analogs, accelerating the drug discovery process.

Precursor Role in Pharmaceutical Intermediate Synthesis

The indole nucleus is a prominent scaffold in a vast array of natural products and pharmaceutical agents, exhibiting a broad spectrum of biological activities. Consequently, this compound, as a derivative of indole, is an important precursor in the synthesis of various pharmaceutical intermediates. Its acyl chloride functionality allows for facile reactions with a wide range of nucleophiles, such as amines, alcohols, and carbanions, to introduce the 1-methyl-1H-indole-3-carbonyl moiety into more complex molecular architectures.

One of the key applications of this compound is in the synthesis of indole-based amides and esters, which are common structural motifs in many biologically active molecules. For instance, the reaction of this compound with various amines leads to the formation of the corresponding amides. These amides can serve as intermediates for the synthesis of more complex drug candidates.

| Reactant | Product | Application/Significance |

| Primary/Secondary Amine | N-substituted-1-methyl-1H-indole-3-carboxamide | Precursor for various biologically active compounds |

| Amino Acid Ester | N-(1-methyl-1H-indole-3-carbonyl)-amino acid ester | Building block for peptidomimetics |

| Hydrazine | 1-Methyl-1H-indole-3-carbohydrazide | Intermediate for the synthesis of heterocyclic compounds like pyrazoles and oxadiazoles |

The synthesis of these intermediates often involves straightforward and high-yielding reactions, making this compound an economically viable starting material in drug discovery and development processes.

Utility in Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. nih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. This compound, and its parent compound indole-3-carbaldehyde, are valuable precursors for substrates used in MCRs. nih.gov

While the direct use of this compound in classic MCRs like the Ugi and Passerini reactions is not typical due to the high reactivity of the acyl chloride, it serves as a precursor to other functional groups that are amenable to these transformations. For example, the corresponding carboxylic acid can be readily prepared from the acyl chloride and subsequently used in these reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. organic-chemistry.org The Ugi reaction is a four-component reaction involving a carboxylic acid, an amine, a carbonyl compound, and an isocyanide, yielding a bis-amide. mdpi.comresearchgate.net These reactions are instrumental in generating peptide-like scaffolds and other complex structures with high molecular diversity. mdpi.comnih.gov

The indole moiety, introduced via derivatives of this compound, can significantly influence the biological activity of the resulting MCR products. The ability to quickly assemble libraries of indole-containing compounds through MCRs is of great interest in medicinal chemistry for the discovery of new therapeutic agents.

| Multicomponent Reaction | Key Reactants | Product Type | Significance |

| Passerini Reaction | Carboxylic Acid, Carbonyl, Isocyanide | α-Acyloxy Carboxamide | Rapid access to functionalized ester and amide scaffolds. organic-chemistry.org |

| Ugi Reaction | Carboxylic Acid, Amine, Carbonyl, Isocyanide | Bis-amide | Generation of diverse peptide-like structures. mdpi.comresearchgate.net |

Applications in Materials Science

The unique photophysical and electronic properties of the indole ring have led to its incorporation into various functional materials. While the direct application of this compound in materials science is an emerging area of research, its derivatives hold significant promise. The reactive nature of the acyl chloride group allows for the covalent attachment of the 1-methyl-1H-indole-3-carbonyl unit to polymer backbones or other material surfaces.

This functionalization can impart desirable properties to the materials, such as fluorescence, charge transport capabilities, and specific recognition properties. For example, indole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), sensors, and as components of conductive polymers.

The ability to tailor the properties of materials by incorporating specific organic moieties is a cornerstone of modern materials science. This compound provides a convenient handle for introducing the versatile indole scaffold into a variety of material systems, opening up possibilities for the development of new functional materials with tailored properties.

| Material Type | Potential Application | Role of this compound derivative |

| Polymers | Organic Electronics, Sensors | Covalent attachment of the photoactive/electroactive indole moiety. |

| Dyes | Fluorescent Probes, Imaging Agents | Synthesis of novel fluorescent dyes with tailored absorption and emission properties. |

| Modified Surfaces | Biocompatible Coatings, Functionalized Nanoparticles | Surface modification to introduce specific binding sites or alter surface properties. |

Advanced Spectroscopic and Analytical Characterization Techniques for 1 Methyl 1h Indole 3 Carbonyl Chloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Methyl-1H-indole-3-carbonyl chloride and its analogs. It provides in-depth information about the chemical environment of individual protons and carbon atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their neighboring protons. For instance, in a related compound, 5-chloro-3-methyl-1H-indole, the proton signals appear at distinct chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃): a singlet for the NH proton at 7.91 ppm, a doublet for the H4 proton at 7.57 ppm, a doublet for the H7 proton at 7.27 ppm, a doublet of doublets for the H6 proton at 7.16 ppm, a singlet for the H2 proton at 7.01 ppm, and a doublet for the methyl protons at 2.32 ppm. rsc.org

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environments. For 5-chloro-3-methyl-1H-indole in CDCl₃, the carbon signals are observed at δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, and 111.68 ppm for the indole (B1671886) ring carbons, and at 9.63 ppm for the methyl carbon. rsc.org Definitive assignments of ¹³C NMR spectra of indole in both DMSO-d₆ and CDCl₃ have been achieved using two-dimensional techniques. clockss.org Studies on various N-substituted indoles, including 1-methylindole (B147185), have shown that the chemical shifts of the ring carbons are influenced by the nature of the substituent on the nitrogen atom. journals.co.za

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for a Related Indole Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 7.91 (s) | - |

| C2-H | 7.01 (s) | 123.09 |

| C3-CH₃ | 2.32 (d) | 9.63 |

| C4-H | 7.57 (d) | 118.52 |

| C5-Cl | - | 125.00 |

| C6-H | 7.16 (dd) | 122.23 |

| C7-H | 7.27 (d) | 111.68 |

| C3a | - | 129.55 |

| C7a | - | 134.69 |

Note: Data for 5-chloro-3-methyl-1H-indole in CDCl₃. rsc.org s = singlet, d = doublet, dd = doublet of doublets.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning complex NMR spectra and elucidating the complete bonding network and spatial relationships within the molecule. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For example, a COSY spectrum would show correlations between adjacent aromatic protons on the indole ring, aiding in their specific assignment. tetratek.com.tr

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). nih.govtetratek.com.tr This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (two or three bond) couplings between protons and carbons (¹H-¹³C long-range correlations). nih.gov For instance, an HMBC spectrum would show a correlation between the N-methyl protons and the C2 and C7a carbons of the indole ring, confirming their proximity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of the molecule.

The application of these 2D NMR methods provides a comprehensive and detailed picture of the molecular structure of this compound and its derivatives. researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tsijournals.com In this compound, the most characteristic vibrational band is the carbonyl (C=O) stretching frequency of the acid chloride group. This peak is typically observed in the region of 1750-1815 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the indole ring and the N-methyl group.

Other important vibrational bands include the C-N stretching of the indole ring, C-H stretching of the aromatic and methyl groups, and the aromatic C=C stretching frequencies. tsijournals.com The FT-IR spectrum serves as a quick and effective method for confirming the presence of the key carbonyl chloride functionality. nih.gov Theoretical calculations can be used to simulate the vibrational spectra and aid in the precise assignment of the observed bands. tsijournals.comtsijournals.com

Data Table: Characteristic FT-IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O (Acid Chloride) | Stretching | 1750 - 1815 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1200 - 1350 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of a compound with high accuracy, typically to within a few parts per million (ppm). uci.edu This allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured mass to the calculated mass for the proposed formula (C₁₀H₈ClNO), the identity of the compound can be confirmed with a high degree of confidence. researchgate.net

A measured value within 0.003 m/z units of the calculated value is generally considered sufficient to support a molecular formula for compounds with molecular masses below 1000 amu. uci.edu The ionization method and the type of mass analyzer used should always be reported. uci.edu This technique is particularly important for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the indole ring system, the orientation of the carbonyl chloride group relative to the ring, and how the molecules pack in the solid state. Insights into the solid-state behavior can also be inferred from the crystallographic data of related indole derivatives. For instance, in the crystal structure of a derivative, 1-methyl-3-[2,2,2-trifluoro-1-(1-methyl-1H-indol-3-yl)-1-phenylethyl], the dihedral angle between the indole ring and a neighboring phenyl ring was found to be very small, indicating coplanarity. nih.gov Such studies on related compounds often reveal that indole derivatives crystallize in monoclinic or orthorhombic systems.

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Indole 3 Carbonyl Chloride and Its Derivatives

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic characteristics and reactivity of indole (B1671886) derivatives. While direct computational studies on 1-Methyl-1H-indole-3-carbonyl chloride are not extensively documented in publicly accessible literature, significant insights can be drawn from closely related analogues, such as 1-Methyl-indole-3-carboxaldehyde (MEICA).

A comprehensive study on MEICA, employing DFT methods, has shed light on its molecular structure and electronic properties. bohrium.com The optimized geometry, vibrational frequencies, and electronic transitions calculated by DFT show excellent agreement with experimental data from FT-IR, FT-Raman, and UV-Vis spectroscopy. bohrium.com

Key electronic parameters derived from such studies, which are critical for understanding reactivity, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. bohrium.comniscpr.res.in For MEICA, the calculated HOMO-LUMO gap helps in understanding its charge transfer characteristics. bohrium.com

Natural Bond Orbital (NBO) analysis is another powerful tool used to investigate charge delocalization and hyperconjugative interactions within the molecule. bohrium.com In indole systems, these interactions are vital for their stability and reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps and Fukui function analysis provide a visual representation of the charge distribution and identify the most probable sites for electrophilic and nucleophilic attack. bohrium.com For this compound, the carbonyl carbon is expected to be highly electrophilic, a feature that is qualitatively understood from its structure and can be quantified through these computational methods.

The table below summarizes typical electronic properties that are evaluated for indole derivatives using quantum chemical methods, based on the study of MEICA. bohrium.com

| Parameter | Significance | Typical Findings for Indole-3-Carboxaldehyde Derivatives |

| HOMO Energy | Indicates the electron-donating ability of a molecule. | Localized over the indole ring, indicating its role as the primary electron donor. |

| LUMO Energy | Indicates the electron-accepting ability of a molecule. | Primarily localized on the carbonyl group and adjacent atoms, highlighting its electrophilic nature. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. | A smaller gap suggests higher reactivity. |

| NBO Charges | Describes the distribution of electron density on each atom. | The carbonyl carbon exhibits a significant positive charge, confirming it as a site for nucleophilic attack. The carbonyl oxygen has a substantial negative charge. |

| MEP Analysis | Visualizes the electrostatic potential on the molecule's surface. | Negative potential (red/yellow) is concentrated around the carbonyl oxygen, while positive potential (blue) is found near the carbonyl carbon and the N-H or N-CH3 group. |

Molecular Dynamics Simulations and Conformational Analysis

The biological activity and reactivity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Molecular dynamics (MD) simulations and conformational analysis are computational techniques employed to explore the dynamic behavior and stable conformations of molecules. researchgate.netmdpi.com

For this compound, conformational flexibility primarily arises from the rotation around the single bond connecting the indole ring to the carbonyl group. This rotation gives rise to different conformers, which can have distinct energies and populations. The relative orientation of the carbonyl group with respect to the indole ring can influence its reactivity and interactions with other molecules.

Conformational analysis of organic carbonyl compounds, including derivatives of benzo[b]thiophen (a sulfur analogue of indole), has shown that a planar conformation, where the carbonyl group is coplanar with the aromatic ring, is often preferred due to favorable mesomeric interactions. For this compound, it is highly probable that the most stable conformers are those where the carbonyl chloride group is either syn or anti-periplanar to the C2-position of the indole ring.

The following table outlines the key aspects explored in conformational analysis of such indole derivatives.

| Computational Method | Information Gained | Expected Findings for this compound |

| Potential Energy Scan | Energy profile as a function of dihedral angle rotation. | Identification of low-energy conformers (likely planar) and the energy barriers separating them. |

| Molecular Dynamics (MD) | Dynamic behavior of the molecule in a simulated environment (e.g., in solvent). | Exploration of accessible conformational space and the timescale of conformational changes. |

| NMR Chemical Shift/Coupling Constant Calculation | Prediction of NMR parameters for different conformers. | Comparison with experimental data to determine the predominant conformation in solution. |

Mechanistic Pathways Probing using Computational Models

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. The high reactivity of the acyl chloride group in this compound makes it a versatile reagent for introducing the 1-methyl-indole-3-carbonyl moiety onto various nucleophiles.

The primary reaction of this compound is nucleophilic acyl substitution. A general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion.

Theoretical studies on the reactions of acyl chlorides with nucleophiles can provide detailed insights into the reaction pathway. For example, studies on the reaction of bulky acyl chlorides with organometallic reagents like methyllithium (B1224462) have shown that the outcome of the reaction (formation of a ketone or a tertiary alcohol) is highly dependent on the steric hindrance around the carbonyl group. nih.gov When the steric hindrance is significant, the reaction tends to stop at the ketone stage. nih.gov This has implications for reactions involving the relatively bulky 1-methyl-indole group.

Furthermore, computational studies on cycloaddition reactions involving indole derivatives can reveal the influence of the indole nucleus on the stereochemistry and regiochemistry of the products. researchgate.net DFT studies on the reaction of 1H-indole-3-carboxaldehyde, a related compound, show that the carbonyl group readily undergoes C-C and C-N coupling reactions. researchgate.net These studies highlight the synthetic utility of the indole-3-carbonyl system.

The following table summarizes the types of mechanistic questions that can be addressed using computational models for the reactions of this compound.

| Reaction Type | Computational Approach | Insights Gained |

| Nucleophilic Acyl Substitution | DFT calculations to locate transition states and intermediates. | Determination of the activation energy barrier, the nature of the tetrahedral intermediate, and the influence of the nucleophile and solvent on the reaction rate. |

| Friedel-Crafts Acylation | Modeling the reaction with an aromatic substrate in the presence of a Lewis acid catalyst. | Understanding the role of the catalyst in activating the acyl chloride and predicting the regioselectivity of the acylation. |

| Reduction | Simulating the reaction with reducing agents like LiAlH4. | Elucidating the step-wise mechanism of the reduction of the carbonyl group to an alcohol. |

Structure-Based Drug Design Principles Applied to Derivatives

The this compound core is a valuable starting point for the synthesis of a wide array of derivatives with potential therapeutic applications. Structure-based drug design (SBDD) is a computational approach that utilizes the three-dimensional structure of a biological target (e.g., an enzyme or a receptor) to design and optimize ligands that can bind to it with high affinity and selectivity. nih.gov

Derivatives of this compound, such as amides and esters, are frequently explored in drug discovery programs. Molecular docking is a key SBDD technique used to predict the binding mode and affinity of a ligand to a target protein. jocpr.commdpi.com

Numerous studies have demonstrated the successful application of SBDD to indole-containing compounds. For example, indole derivatives have been designed as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. mdpi.com Docking studies have helped to rationalize the structure-activity relationships (SAR) of these compounds and to guide the synthesis of more potent inhibitors. mdpi.com In other research, 1H-indole-2-carboxamide derivatives have been identified as potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a target for diseases like ulcerative colitis, through a structure-based approach. nih.gov

The general workflow for applying SBDD principles to derivatives of this compound is outlined below:

Target Identification and Validation: Identifying a biologically relevant protein target.

Preparation of Target and Ligand Structures: Obtaining the 3D structure of the target (from X-ray crystallography or homology modeling) and generating the 3D structures of the indole derivatives.

Molecular Docking: Docking the library of derivatives into the active site of the target protein to predict binding poses and scores.

Analysis of Binding Interactions: Identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

SAR and Optimization: Using the docking results to understand the SAR and to design new derivatives with improved binding affinity and other desirable properties (e.g., selectivity, ADMET).

The table below presents examples of how derivatives of the indole-3-carbonyl scaffold have been investigated using SBDD.

| Derivative Class | Biological Target | Key Findings from Docking/SBDD | Reference |

| Indole-3-carboxamides | 5-HT2C Receptor | Identified key interactions for high affinity and selectivity. | researchgate.net |

| Indole-3-yl pyrimidines | B-DNA | Showed strong intercalative binding to DNA. | researchgate.net |

| Indole acetohydrazides | Cyclooxygenase (COX) | Rationalized anti-inflammatory activity through binding to the active site of COX enzymes. | mdpi.com |

| Indole-2-carboxamides | Apoptosis signal-regulating kinase 1 (ASK1) | Discovered novel hinge-binding scaffolds for potent inhibition. | nih.gov |

Biological Activities and Medicinal Chemistry Impact of 1 Methyl 1h Indole 3 Carbonyl Chloride Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of indole (B1671886) derivatives. These studies reveal how specific structural modifications influence biological activity, guiding the design of more potent and selective compounds.

Key insights from SAR studies on various indole derivatives include:

Substitution Patterns: The position and nature of substituents on the indole ring are critical. For instance, in a series of indole derivatives containing thiazolidine-2,4-dione, the type and position of substituents played a significant role in their α-glucosidase inhibitory activities. nih.gov Similarly, for indolo[1,2-b]isoquinoline derivatives, the presence of either electron-donating or electron-withdrawing substituents on the benzene (B151609) ring resulted in stronger α-glucosidase inhibitory activity compared to the unsubstituted parent compound. mdpi.com

N1-Substitution: Modification at the N1 position of the indole ring can significantly impact bioactivity. N-substituted indole derivatives have demonstrated anti-inflammatory, antimicrobial, and antifungal effects. mdpi.com For example, the introduction of a methyl group on the indole nitrogen in 3,3-di(indolyl)indolin-2-ones was a key feature in derivatives showing high α-glucosidase inhibition. nih.gov

C3-Side Chain: The group attached at the C3 position, originating from the carbonyl chloride, is a major determinant of activity. The incorporation of heterocyclic rings like 1,2,4-triazole (B32235), thiazolidinone, or imidazole (B134444) at this position has led to potent antimicrobial and enzyme-inhibiting agents. psu.edunih.gov

Amphipathicity: For some biological activities, such as HIV-1 fusion inhibition, an amphipathic character (having both hydrophilic and hydrophobic properties) is a requirement for cellular activity, which may be more critical than binding affinity alone. researchgate.net

A review of indole-3-carbinol (B1674136) (I3C) and its derivatives highlights that molecular modifications, particularly the formation of dimers like 3,3'-diindolylmethane (B526164) (DIM), significantly influence pharmacokinetics and bioactivity. acs.org These studies collectively underscore that a deep understanding of SAR is essential for the rational design of indole-based therapeutic agents.

Elucidation of Molecular Targets and Biological Pathways

The diverse biological effects of indole derivatives stem from their ability to interact with a multitude of molecular targets and modulate various signaling pathways.

Anticancer Pathways: In the context of cancer, derivatives of indole-3-carbinol (I3C) have been shown to influence numerous cellular processes. nih.gov

Cell Cycle Arrest: They can halt the progression of the cell cycle from the G1 to the S phase by downregulating the expression and activity of cyclin-dependent kinases (CDKs) such as CDK2, CDK4, and CDK6, and upregulating CDK inhibitors like p21 and p27. nih.govacs.org

Apoptosis Induction: These compounds trigger programmed cell death by altering the balance of pro- and anti-apoptotic proteins. They downregulate anti-apoptotic proteins like Bcl-2 and survivin, while upregulating pro-apoptotic proteins like Bax, leading to the activation of caspases. nih.gov

Transcription Factor Inhibition: They can inhibit the activity of key transcription factors that drive cancer progression, including nuclear factor-kappaB (NF-κB), estrogen receptor (ER), and androgen receptor (AR). nih.gov

Angiogenesis Inhibition: A significant target for many synthetic indole compounds is Vascular Endothelial Growth Factor Receptor (VEGFR), a key player in tumor angiogenesis. imperial.ac.uk By inhibiting VEGFR, these compounds can cut off the blood supply to tumors.

Antimicrobial Mechanisms: The antimicrobial action of indole derivatives involves distinct targets:

Enzyme Inhibition: Some derivatives are believed to exert their antibacterial effect by inhibiting enzymes crucial for bacterial survival, such as E. coli MurB, which is involved in peptidoglycan synthesis. nih.gov For antifungal activity, lanosterol (B1674476) 14α-demethylase, an enzyme essential for fungal cell membrane integrity, is a key target. nih.gov

Efflux Pump Inhibition: Indoles are a known class of inhibitors for the NorA efflux pump in Staphylococcus aureus. psu.edu This pump is responsible for expelling antibiotics from the bacterial cell, and its inhibition can restore susceptibility to existing drugs.

Other Enzyme/Receptor Interactions:

Derivatives of 1H-indole-3-carbonyl chloride have been shown to bind to the 5-HT4 receptor, which can inhibit the growth of colorectal adenocarcinoma cells. nih.gov

Computational studies have also explored the affinity of indole derivatives for enzymes like myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2), which are involved in inflammation and oxidative stress. mdpi.com

Antineoplastic and Cytotoxic Potential of Synthesized Derivatives

The indole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating significant antineoplastic and cytotoxic potential. Both natural products like indole-3-carbinol (I3C) and its metabolite 3,3'-diindolylmethane (DIM), as well as purely synthetic analogs, have shown promise. acs.org

Synthetic derivatives have been engineered to enhance the natural anticancer properties of parent compounds. For example, new methyl indole-3-carboxylate (B1236618) derivatives, which are analogs of DIM, have been shown to inhibit the growth of melanoma, renal, and breast cancer cell lines. nih.gov The mechanism of action is often multifactorial, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that feed a tumor). nih.gov

Many indole-containing compounds have been identified as effective agents against VEGFR, a critical target in cancer therapy due to its role in tumor vascularization. imperial.ac.uk Furthermore, indole derivatives have been conjugated with other heterocyclic structures, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, to create novel agents with potent antiproliferative properties. jksus.org

The human breast adenocarcinoma cell line, MCF-7, is frequently used as a model to evaluate the cytotoxic potential of new compounds. Derivatives of indole-3-carbinol (I3C) have been extensively studied in this context.

Growth Suppression and Apoptosis: Treatment with I3C suppresses the growth of MCF-7 cells. This effect is, at least in part, due to the induction of apoptosis. Interestingly, this induction of apoptosis in MCF-7 cells by I3C appears to be independent of the p53 tumor suppressor protein and the pro-apoptotic Bax gene.

Cell Cycle Arrest: In MCF-7 cells, I3C has been shown to block the cell cycle progression from the G1 to S phase. This is associated with the conversion of an active CDK2 complex into an inactive, higher molecular weight form. acs.org

Synthetic Derivative Activity: The cytotoxic potential is not limited to natural products. A set of newly synthesized 3-pyrrolylisatin-triazole conjugates, derived from an indole core, demonstrated more potent antiproliferative activity against MCF-7 cells than tamoxifen, a standard breast cancer therapy drug. jksus.org

The table below summarizes the activity of selected indole derivatives against the MCF-7 cell line.

| Compound/Class | Observation | Reference |

| Indole-3-carbinol (I3C) | Suppresses growth and induces apoptosis. | |

| Indole-3-carbinol (I3C) | Blocks G1 to S phase cell cycle progression. | acs.org |

| 3,3'-Diindolylmethane (DIM) | Acts as a selective AhR modulator and inhibits cell growth. | acs.org |

| 3-Pyrrolylisatin-triazole conjugates | Showed potent antiproliferative activity, some exceeding tamoxifen. | jksus.org |

| Indole-3-carbinol 26 | Displays anticancer activity against various cancer cell lines. | jksus.org |

Modulatory Effects on Enzyme Activity (e.g., α-Glucosidase Inhibition)

Derivatives based on the indole scaffold have emerged as potent inhibitors of various enzymes, including α-glucosidase, which is a key target in the management of type 2 diabetes. Inhibition of this enzyme delays carbohydrate digestion, leading to a reduction in post-meal blood glucose levels.

Numerous studies have reported the synthesis of indole derivatives with significant α-glucosidase inhibitory activity, often far exceeding that of the standard drug, acarbose.

A series of indole derivatives containing a thiazolidine-2,4-dione moiety displayed potent α-glucosidase inhibitory activities, with IC₅₀ values ranging from 2.35 to 24.36 μM, compared to 575.02 μM for acarbose. nih.gov The most potent compound, IT4 (IC₅₀ = 2.35 μM), was identified as a particularly promising candidate. nih.gov

Similarly, thiazolidinone-based indole derivatives were synthesized and evaluated, showing IC₅₀ values against α-glucosidase ranging from 2.40 to 31.50 μM. nih.gov

Indolo[1,2-b]isoquinoline derivatives also demonstrated strong inhibitory effects, with IC₅₀ values from 3.44 to 41.24 μM, showcasing activity up to ~186 times stronger than acarbose. mdpi.com

Bis-heterocyclic compounds combining indole and 1,2,4-triazole moieties have also been investigated as α-glucosidase inhibitors, with substitutions on the phenyl ring, such as 2,5-dimethoxy groups, enhancing the inhibitory potential. psu.edu

The table below presents the α-glucosidase inhibitory activity of representative indole derivative classes.

| Derivative Class | Range of IC₅₀ Values (μM) | Most Potent Compound (IC₅₀ in μM) | Standard (Acarbose IC₅₀ in μM) | Reference |

| Indole-thiazolidine-2,4-diones | 2.35 - 24.36 | IT4 (2.35) | 575.02 | nih.gov |

| Thiazolidinone-based indoles | 2.40 - 31.50 | Compound 5 (2.40) | 11.70 | nih.gov |

| Indolo[1,2-b]isoquinolines | 3.44 - 41.24 | Compound 11 (3.44) | 640.57 | mdpi.com |

| 3,3-di(indolyl)indolin-2-ones | N/A (reported as % inhibition) | Compound 1i showed high inhibition | N/A | nih.gov |

These findings highlight the potential of the indole framework in designing novel and potent enzyme inhibitors for metabolic disorders.

Antimicrobial Properties of Indole Derivatives

The indole nucleus is a key structural motif in a wide range of compounds exhibiting potent antimicrobial activity against various pathogens, including drug-resistant strains. nih.gov Derivatives are often synthesized by incorporating other biologically active heterocyclic systems, such as triazoles and thiadiazoles, onto the indole scaffold.

Broad-Spectrum Activity: A study on new indole derivatives substituted with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported a broad spectrum of activity, with Minimum Inhibitory Concentration (MIC) values ranging from 3.125 to 50 µg/mL against a panel of bacteria and fungi. psu.edu

Antifungal Efficacy: Several derivatives showed excellent antifungal activity against Candida krusei, with some compounds demonstrating an MIC of 3.125 µg/mL, which is highly promising. psu.edu Other studies found that certain C3-substituted indole derivatives exhibited potent fungicidal properties.

Antibacterial Action: Synthesized (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited antibacterial activity that exceeded that of ampicillin (B1664943) and streptomycin (B1217042) by 10–50 fold against several bacterial strains. nih.gov The most active compound in this series showed MIC values as low as 0.004–0.03 mg/mL. nih.gov Derivatives of 3-(1H-indole-3-carbonyl)-2H-chromen-2-one also displayed good antibacterial activity against both Gram-positive (including MRSA) and Gram-negative bacteria. nih.gov

The antimicrobial potential of selected indole derivatives is summarized in the table below.

| Derivative Class | Target Microorganisms | Range of Activity (MIC) | Reference |

| Indole-triazole/thiadiazole derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125 - 50 µg/mL | psu.edu |

| Indole-rhodanine derivatives | Gram-positive & Gram-negative bacteria, Fungi | 0.004 - 0.045 mg/mL (antibacterial); 0.004 - 0.06 mg/mL (antifungal) | nih.gov |

| 3-(1H-indole-3-carbonyl)-2H-chromen-2-ones | MRSA, Bacillus sp., E. coli, K. pneumoniae, C. albicans | Good activity (qualitative) | nih.gov |

These results confirm that indole derivatives are a rich source of lead compounds for the development of new antimicrobial agents to combat infectious diseases.

Future Research Trajectories and Innovations

Development of Eco-Friendly and Atom-Economical Synthetic Procedures

The synthesis of indole (B1671886) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Modern chemistry is increasingly driven by the principles of green chemistry, focusing on sustainability, efficiency, and environmental benignity. Future research concerning 1-Methyl-1H-indole-3-carbonyl chloride will likely prioritize the development of synthetic routes that are both eco-friendly and atom-economical.

| Synthetic Approach | Traditional Method | Potential Green/Atom-Economical Alternative | Key Advantages of Alternative |

| Catalyst | Strong acids (sulfuric acid, polyphosphoric acid), Lewis acids (zinc chloride). google.com | Reusable catalysts like ionic liquids or metal-free systems. google.comrsc.org | Reduced corrosion, lower catalyst loading, reusability. |

| Solvent | Volatile organic solvents (acetic acid, benzene (B151609), toluene). google.com | Water, ethanol (B145695). google.comrsc.org | Reduced toxicity, improved safety profile, lower environmental impact. |

| Process | Multi-step synthesis of precursors, often involving isolation of intermediates. google.com | One-pot, multicomponent reactions (MCRs). rsc.orgijiset.com | Increased step- and atom-economy, reduced waste, simplified procedures. |